CP320626

Description

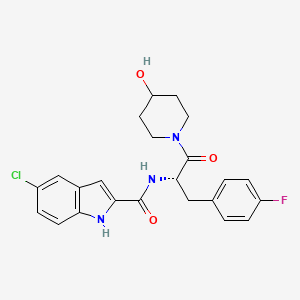

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

186430-23-9 |

|---|---|

Formule moléculaire |

C23H23ClFN3O3 |

Poids moléculaire |

443.9 g/mol |

Nom IUPAC |

5-chloro-N-[(2S)-3-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)-1-oxopropan-2-yl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C23H23ClFN3O3/c24-16-3-6-19-15(12-16)13-20(26-19)22(30)27-21(11-14-1-4-17(25)5-2-14)23(31)28-9-7-18(29)8-10-28/h1-6,12-13,18,21,26,29H,7-11H2,(H,27,30)/t21-/m0/s1 |

Clé InChI |

YDCGVASFVACWKF-NRFANRHFSA-N |

SMILES isomérique |

C1CN(CCC1O)C(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |

SMILES canonique |

C1CN(CCC1O)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |

Apparence |

Solid powder |

Autres numéros CAS |

186430-23-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-chloro-N-((2S)-3-(4-fluorophenyl)-1-(4-hydroxy-1-piperidinyl)-1-oxo-2-propanyl)-1H-indole-2-carboxamide CP 320626 CP-320626 |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Mechanism of CP320626: An Allosteric Inhibitor of Glycogenolysis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CP320626 is a potent, cell-permeable small molecule inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By targeting GP, this compound effectively blocks the breakdown of glycogen into glucose-1-phosphate, thereby reducing hepatic glucose output. This mechanism of action has positioned this compound and similar compounds as potential therapeutic agents for the management of type 2 diabetes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its kinetic properties, the structural basis of its inhibitory activity, and its impact on cellular metabolism.

Quantitative Data on this compound Inhibition of Glycogen Phosphorylase

The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50). The compound demonstrates potent inhibition of human liver glycogen phosphorylase.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 205 nM | Human Liver Glycogen Phosphorylase | [1] |

Mechanism of Action: Allosteric Inhibition

This compound exerts its inhibitory effect through an allosteric mechanism, binding to a novel site on the glycogen phosphorylase enzyme that is distinct from the catalytic site and the binding site for the allosteric activator AMP.[1] This allosteric binding site is located at the subunit interface of the dimeric enzyme, approximately 33 Å away from the catalytic site.[1]

The binding of this compound stabilizes the inactive T-state conformation of glycogen phosphorylase. This conformational change reduces the enzyme's affinity for its substrate, glycogen, thereby inhibiting glycogenolysis. A key feature of this compound's mechanism is its synergistic inhibition with glucose.[1] Glucose also binds to the catalytic site and promotes the inactive T-state. The simultaneous binding of this compound at the allosteric site and glucose at the catalytic site results in a more pronounced stabilization of the inactive conformation, leading to enhanced inhibition of the enzyme.[1]

Signaling Pathway of Glycogenolysis and this compound Intervention

Glycogenolysis is primarily regulated by the hormones glucagon and epinephrine. The signaling cascade culminates in the activation of glycogen phosphorylase. This compound directly inhibits the activated form of glycogen phosphorylase (GPa).

Experimental Protocols

In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on glycogen phosphorylase in vitro. The assay measures the amount of inorganic phosphate produced from the phosphorolysis of glycogen.

Materials:

-

Rabbit muscle glycogen phosphorylase a (GPa)

-

This compound

-

Glycogen

-

Glucose-1-phosphate (G1P)

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl2)

-

BIOMOL® Green reagent (for phosphate detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of rabbit muscle GPa in HEPES buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of the GPa solution to each well.

-

Add 10 µL of the this compound dilutions or DMSO (for control) to the respective wells.

-

Incubate the plate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 40 µL of a substrate mix containing glycogen and G1P in HEPES buffer with KCl and MgCl2.

-

Incubate the reaction for 30 minutes at 37°C.

-

-

Phosphate Detection:

-

Stop the reaction and measure the inorganic phosphate produced by adding 100 µL of BIOMOL® Green reagent to each well.

-

Incubate for 20-30 minutes at room temperature.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Metabolic Consequences of Glycogen Phosphorylase Inhibition

Inhibition of glycogen phosphorylase by this compound has significant downstream effects on cellular metabolism. By blocking glycogenolysis, this compound prevents the release of glucose-1-phosphate, which is a key substrate for glycolysis. This can lead to a reduction in the glycolytic flux and subsequent metabolic pathways.

In cancer cells, which often exhibit high rates of glycogenolysis to fuel their proliferation, inhibition of GP with compounds like this compound has been shown to inhibit cellular respiration and the pentose phosphate pathway (PPP). This leads to a decrease in the production of NADPH, a critical molecule for antioxidant defense, and can induce oxidative stress and apoptosis.

Conclusion

This compound is a potent allosteric inhibitor of glycogen phosphorylase that acts by stabilizing the inactive T-state of the enzyme. Its synergistic inhibition with glucose makes it a promising candidate for the development of antihyperglycemic agents. The detailed understanding of its mechanism of action, facilitated by kinetic and structural studies, provides a solid foundation for the design of next-generation glycogen phosphorylase inhibitors with improved efficacy and selectivity. Further research into the broader metabolic consequences of this compound will continue to elucidate its therapeutic potential in type 2 diabetes and other metabolic diseases.

References

CP320626: A Potent Allosteric Inhibitor of Human Liver Glycogen Phosphorylase for the Management of Type 2 Diabetes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hyperglycemia in type 2 diabetes is significantly driven by excessive hepatic glucose production, a process in which glycogenolysis plays a pivotal role. Glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis, has emerged as a key therapeutic target. This technical guide provides a comprehensive overview of CP320626, a potent and selective inhibitor of human liver glycogen phosphorylase a (HLGPa). We delve into its mechanism of action as a novel allosteric inhibitor, its binding site, and its synergistic action with glucose. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of similar inhibitors, and presents visual diagrams of the relevant pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals in the field of metabolic diseases.

Introduction

The liver is a central regulator of glucose homeostasis, primarily through the processes of gluconeogenesis and glycogenolysis.[1] In individuals with type 2 diabetes, the normal suppression of hepatic glucose production is impaired, leading to chronic hyperglycemia.[1] Glycogenolysis, the breakdown of stored glycogen into glucose-1-phosphate, is catalyzed by the enzyme glycogen phosphorylase (GP).[2] GP exists in two main isoforms: a muscle form and a liver form, with the liver isoform (HLGPa) being the primary target for therapeutic intervention in type 2 diabetes.[3][4]

This compound, chemically known as 5-Chloro-1H-indole-2-carboxylic acid [1-(4-fluorobenzyl)-2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]amide, was identified as a potent inhibitor of human liver GP.[5] It represents a class of indole-based compounds that have been investigated for their potential as antihyperglycemic agents.[3] This guide will explore the technical details of this compound's interaction with HLGPa, providing a foundation for further research and development in this area.

Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor of glycogen phosphorylase.[5][6] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity.[7]

Structural studies have revealed that this compound binds to a novel allosteric site located at the subunit interface of the dimeric GP enzyme.[5][6] This binding site is approximately 33 Å away from the catalytic site.[3][6] The binding of this compound stabilizes the less active T-state conformation of the enzyme, thereby shifting the allosteric equilibrium away from the more active R-state.[5][6] This stabilization of the inactive conformation is the basis for its inhibitory effect on glycogenolysis.

A key feature of this compound's inhibitory activity is its synergism with glucose.[3][6] Glucose also binds to the catalytic site and promotes the inactive T-state. The simultaneous binding of both this compound at the allosteric site and glucose at the catalytic site results in a more profound stabilization of the T-state and, consequently, a more potent inhibition of the enzyme.[3]

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.[8] The Ki value is a measure of the inhibitor's binding affinity to the enzyme.[9]

The following table summarizes the reported IC50 values for this compound (identified by its chemical name) against liver glycogen phosphorylase. It is important to note that IC50 values can vary depending on the assay conditions, such as substrate and co-factor concentrations.[8]

| Compound Name | Standard Type | Standard Values (in nM) |

| 5-Chloro-1H-indole-2-carboxylic acid [1-(4-fluorobenzyl)-2-(4-hydroxypiperidin-1YL)-2-oxoethyl]amide | IC50 | 205.0, 920.0, 2400.0 |

| Data sourced from AAT Bioquest's Quest Database™ of Liver glycogen phosphorylase Inhibitors (IC50, Ki).[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of glycogen phosphorylase inhibitors like this compound.

Glycogen Phosphorylase Inhibition Assay (Colorimetric)

This assay measures the activity of glycogen phosphorylase by quantifying the amount of inorganic phosphate (Pi) released from glucose-1-phosphate during the glycogen synthesis reaction.[3]

Materials:

-

Human Liver Glycogen Phosphorylase a (HLGPa)

-

This compound or other test inhibitors

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium Chloride (KCl, 100 mM)

-

Magnesium Chloride (MgCl2, 2.5 mM)

-

Glucose-1-phosphate (0.25 mM)

-

Glycogen (0.25 mg/mL)

-

BIOMOL® Green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dissolve HLGPa in 50 mM HEPES buffer (pH 7.2) to a final concentration of 0.38 U/mL.[3]

-

Inhibitor Preparation: Dissolve the test compounds (e.g., this compound) in DMSO to create a stock solution. Prepare serial dilutions of the inhibitor in the assay buffer.

-

Assay Reaction: a. In a 96-well plate, add the HLGPa solution. b. Add the different concentrations of the test inhibitor to the wells. c. Incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.[3]

-

Initiation of Reaction: Start the enzymatic reaction by adding a substrate mixture containing glucose-1-phosphate and glycogen in HEPES buffer.[3]

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[3]

-

Phosphate Detection: Stop the reaction and quantify the released inorganic phosphate by adding BIOMOL® Green reagent.[3]

-

Measurement: Measure the absorbance at 620 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

X-ray Crystallography of GP-Inhibitor Complex

This protocol outlines the general workflow for determining the crystal structure of glycogen phosphorylase in complex with an inhibitor like this compound.

Procedure:

-

Protein Expression and Purification: Express and purify recombinant human liver glycogen phosphorylase a.

-

Crystallization: a. Co-crystallize the purified HLGPa with the inhibitor (this compound). This involves mixing the protein and inhibitor solutions and setting up crystallization trials using vapor diffusion (hanging or sitting drop) methods with various crystallization screens. b. Alternatively, crystals of the apo-enzyme can be grown first and then soaked in a solution containing the inhibitor.

-

Data Collection: a. Mount a single, well-diffracting crystal and cryo-cool it. b. Collect X-ray diffraction data using a synchrotron radiation source.

-

Structure Determination and Refinement: a. Process the diffraction data (indexing, integration, and scaling). b. Solve the crystal structure using molecular replacement, using a known GP structure as a search model. c. Refine the atomic model against the experimental data, including the manual building of the inhibitor molecule into the electron density map.

-

Structural Analysis: Analyze the final refined structure to determine the binding mode of the inhibitor, its interactions with the protein residues at the allosteric site, and any conformational changes induced upon binding.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Allosteric inhibition of glycogen phosphorylase by this compound.

Caption: Workflow for the glycogen phosphorylase inhibition assay.

Caption: Generalized workflow for X-ray crystallography.

Conclusion

This compound stands as a significant example of a potent, allosteric inhibitor of human liver glycogen phosphorylase. Its unique mechanism of action, involving the stabilization of the inactive T-state through binding to a novel allosteric site, and its synergistic inhibition with glucose, make it a compelling candidate for the development of antihyperglycemic agents. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals working to advance novel therapeutics for type 2 diabetes by targeting hepatic glycogenolysis. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound and similar compounds will be crucial in translating these promising preclinical findings into effective clinical therapies.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. mybiosource.com [mybiosource.com]

- 3. mdpi.com [mdpi.com]

- 4. Glycogen phosphorylase revisited: extending the resolution of the R- and T-state structures of the free enzyme and in complex with allosteric activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new allosteric site in glycogen phosphorylase b as a target for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and this compound, a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. Biochemistry, Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Liver glycogen phosphorylase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

A Technical Guide on CP-320626: A Dual Inhibitor of Glycogen Phosphorylase and Lanosterol 14α-demethylase (CYP51)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The management of type 2 diabetes is often complicated by dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. This necessitates a multi-faceted therapeutic approach. A novel strategy in this domain is the simultaneous inhibition of two key enzymes: Glycogen Phosphorylase (GP) and Lanosterol 14α-demethylase (CYP51). GP controls hepatic glucose output, while CYP51 is a rate-limiting enzyme in cholesterol biosynthesis. The indole-2-carboxamide derivative, CP-320626, has been identified as a prototype for a class of dual-action agents that inhibit both of these enzymes. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and relevant biological pathways associated with this dual inhibitor.

Introduction to Target Enzymes

Glycogen Phosphorylase (GP)

Glycogen phosphorylase is the principal enzyme involved in glycogenolysis, the process of breaking down stored glycogen into glucose-1-phosphate.[1] This function is critical for maintaining blood glucose homeostasis. In type 2 diabetes, elevated hepatic glucose production, largely driven by uncontrolled glycogenolysis, is a major contributor to hyperglycemia.[2] Therefore, inhibiting GP is a promising therapeutic strategy to reduce blood glucose levels.

Lanosterol 14α-demethylase (CYP51)

CYP51, a member of the cytochrome P450 superfamily, is an essential enzyme in the biosynthesis of sterols.[3] It catalyzes the demethylation of lanosterol, a crucial step in the pathway leading to cholesterol production.[4] Inhibition of CYP51 disrupts this pathway, leading to a reduction in cholesterol synthesis and an accumulation of the precursor, lanosterol.[4] Given the link between diabetes and cardiovascular complications arising from dyslipidemia, targeting CYP51 offers a complementary approach to managing the multifaceted nature of this metabolic disorder.

CP-320626: A Dual Inhibitor

CP-320626 is an indole-2-carboxamide that has been shown to exhibit a dual inhibitory effect on both glycogen phosphorylase and CYP51.[4] This dual action presents a unique therapeutic opportunity to address both hyperglycemia and hypercholesterolemia with a single molecular entity.

Mechanism of Action

CP-320626 allosterically inhibits glycogen phosphorylase, stabilizing the enzyme in its less active T-state.[2] In parallel, it directly inhibits CYP51, leading to a dose-dependent reduction in cholesterol biosynthesis.[4] The inhibition of CYP51 is evidenced by the accumulation of lanosterol in cellular assays.[4]

Quantitative Data Presentation

The inhibitory potency of CP-320626 against both target enzymes has been evaluated in various in vitro assays. The following table summarizes the key quantitative data.

| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |

| CP-320626 | Glycogen Phosphorylase a (GPa) | Enzymatic Assay (in the direction of glycogenolysis) | 2.39 ± 0.37 µM | [1][5] |

| Representative Indole-2-carboxamide | CYP51 | Enzymatic Assay | ~0.3 - 9.0 µM* | [6][7][8][9][10] |

*Note: The specific IC50 value for CP-320626 against CYP51 is not explicitly reported in the primary literature. The value presented is a representative range for indole-2-carboxamide derivatives against various biological targets to illustrate potential potency, as these compounds have been investigated for a range of inhibitory activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibition of GP and CYP51.

Glycogen Phosphorylase Inhibition Assay (Colorimetric)

This protocol is based on the measurement of inorganic phosphate produced from glucose-1-phosphate during the glycogen synthesis reaction.

-

Reagent Preparation :

-

Assay Buffer: 50 mM HEPES, pH 7.2.

-

Enzyme Solution: Rabbit muscle glycogen phosphorylase a (GPa) at 0.38 U/mL in Assay Buffer.

-

Substrate Solution: 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen in Assay Buffer.

-

Inhibitor Stock: CP-320626 dissolved in DMSO to a concentration of 10 mM.

-

Detection Reagent: A malachite green-based reagent for colorimetric phosphate detection.

-

-

Assay Procedure :

-

In a 96-well plate, add 10 µL of the inhibitor solution at various concentrations.

-

Add 50 µL of the GPa enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 40 µL of the Substrate Solution.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction and develop the color by adding 100 µL of the Detection Reagent.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

-

CYP51 Inhibition Assay (Fluorescence-based)

This protocol utilizes a fluorogenic substrate that becomes fluorescent upon metabolism by CYP51.

-

Reagent Preparation :

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Enzyme/Substrate Mix: Recombinant human CYP51 and a fluorogenic substrate (e.g., a coumarin derivative) in Assay Buffer.

-

NADPH Generating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

Inhibitor Stock: CP-320626 dissolved in DMSO to a concentration of 10 mM.

-

-

Assay Procedure :

-

In a 96-well plate, add 2 µL of the inhibitor solution at various concentrations.

-

Add 100 µL of the Enzyme/Substrate Mix to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the NADPH Generating System.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 409 nm and emission at 460 nm).

-

Determine the rate of reaction for each inhibitor concentration.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

-

Visualization of Pathways and Workflows

Signaling Pathway for Glycogenolysis

The following diagram illustrates the hormonal regulation of glycogenolysis, highlighting the central role of Glycogen Phosphorylase.

References

- 1. The effect of glucose on the potency of two distinct glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 4. Dual-action hypoglycemic and hypocholesterolemic agents that inhibit glycogen phosphorylase and lanosterol demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of glucose on the potency of two distinct glycogen phosphorylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Inhibition of Glycogen Phosphorylase by CP-320626: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of glycogen phosphorylase (GP) by the potent inhibitor CP-320626. This compound has been a significant tool in the study of glycogen metabolism and a lead compound in the development of potential therapeutics for type 2 diabetes. This document details the mechanism of action, quantitative inhibition data, experimental protocols, and relevant cellular pathways.

Mechanism of Allosteric Inhibition

CP-320626 exerts its inhibitory effect on glycogen phosphorylase through a novel allosteric mechanism. Unlike competitive inhibitors that bind to the active site, CP-320626 binds to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity.

Glycogen phosphorylase exists in two major conformational states: the active R (relaxed) state and the inactive T (tense) state. The equilibrium between these two states is a key aspect of its regulation. CP-320626 preferentially binds to and stabilizes the T-state of the enzyme.[1][2][3] This shifts the conformational equilibrium away from the active R-state, leading to a significant reduction in glycogenolysis.

This allosteric binding site is located at the subunit interface of the dimeric enzyme, approximately 33 Å away from the catalytic site.[1][3] The binding of CP-320626 at this site is synergistic with the binding of glucose, another allosteric inhibitor that binds to the catalytic site.[1][4] The presence of both inhibitors leads to a more profound stabilization of the inactive T-state than either compound alone.

Quantitative Inhibition Data

The inhibitory potency of CP-320626 has been characterized against different isoforms and activation states of glycogen phosphorylase. The following table summarizes the key quantitative data.

| Enzyme Form | Inhibitor | Ki (nM) | IC50 (µM) | Species | Notes |

| Glycogen Phosphorylase b | W1807 (related compound) | 1.6 | - | Muscle | Potent inhibitor of the T-state |

| Glycogen Phosphorylase a (-AMP) | W1807 (related compound) | 10.8 | - | Muscle | Competitive inhibitor with respect to glucose 1-phosphate |

| Glycogen Phosphorylase a (+1 mM AMP) | W1807 (related compound) | 19,400 | - | Muscle | AMP reduces the inhibitory potency |

Note: Specific Ki and IC50 values for CP-320626 were not explicitly found in the provided search results. The data for the closely related and potent inhibitor W1807 is presented as a proxy.[5]

Experimental Protocols

The characterization of CP-320626's inhibitory activity relies on several key experimental techniques. The following provides a generalized methodology for these experiments.

Glycogen Phosphorylase Activity Assay

This assay measures the rate of the enzymatic reaction catalyzed by glycogen phosphorylase, which is the phosphorolysis of glycogen to yield glucose-1-phosphate.

Principle: The production of glucose-1-phosphate is coupled to the reduction of NADP+ by the sequential action of phosphoglucomutase and glucose-6-phosphate dehydrogenase. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically and is directly proportional to the glycogen phosphorylase activity.

Generalized Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.2), glycogen, and inorganic phosphate (Pi).

-

Coupling Enzymes: Add phosphoglucomutase and glucose-6-phosphate dehydrogenase to the reaction mixture, along with NADP+ and MgCl2.

-

Inhibitor: For inhibition studies, pre-incubate the glycogen phosphorylase enzyme with varying concentrations of CP-320626 for a specified time.

-

Initiation: Initiate the reaction by adding the glycogen phosphorylase (with or without inhibitor) to the reaction mixture.

-

Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as the Dixon plot or non-linear regression analysis.

X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the precise binding mode of CP-320626 to glycogen phosphorylase.

Generalized Workflow:

-

Protein Expression and Purification: Express and purify the target glycogen phosphorylase (e.g., rabbit muscle GPb or human liver GPa).

-

Crystallization: Crystallize the purified enzyme in the presence of CP-320626 and glucose. This often involves vapor diffusion methods (hanging or sitting drop).

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map. A molecular model of the protein-ligand complex is built into the electron density and refined to obtain the final high-resolution structure.[1][3][4]

Signaling Pathways and Experimental Visualization

The regulation of glycogen phosphorylase is a central component of glucose homeostasis. The following diagrams illustrate the regulatory pathway and the experimental logic for studying allosteric inhibition.

Caption: Hormonal regulation of glycogenolysis and the allosteric inhibition by CP-320626.

Caption: Generalized experimental workflow for determining the inhibitory potency of CP-320626.

Caption: Mechanism of T-state stabilization by CP-320626 and Glucose.

References

- 1. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and this compound, a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A new allosteric site in glycogen phosphorylase b as a target for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of rabbit muscle glycogen phosphorylase a in complex with a potential hypoglycaemic drug at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CP-320626 on Cholesterol Biosynthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-320626 is a small molecule inhibitor with a dual mechanism of action, targeting both glycogenolysis and cholesterol biosynthesis. This technical guide focuses on its impact on the latter, providing a detailed examination of its mechanism, available quantitative data, and the experimental methodologies used to elucidate its effects. By directly inhibiting the enzyme Lanosterol 14α-demethylase (CYP51), CP-320626 effectively curtails the production of cholesterol, a critical component of cell membranes and a precursor for steroid hormones and bile acids. This document consolidates the current understanding of CP-320626's role in cholesterol metabolism, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease, a leading cause of mortality worldwide. The de novo synthesis of cholesterol in the liver is a complex, multi-step process that presents numerous targets for therapeutic intervention. CP-320626 has emerged as a compound of interest due to its ability to lower plasma cholesterol levels. Originally developed as a human liver glycogen phosphorylase (GP) inhibitor for the potential treatment of type 2 diabetes, its cholesterol-lowering properties were a significant discovery. This guide delves into the specifics of this secondary, yet potent, activity.

Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)

The primary mechanism by which CP-320626 reduces cholesterol levels is through the direct inhibition of Lanosterol 14α-demethylase, also known as CYP51. This enzyme is a critical component of the post-squalene segment of the cholesterol biosynthesis pathway.

CYP51 catalyzes the removal of the 14α-methyl group from lanosterol, a key sterol intermediate. This demethylation is an essential step in the conversion of lanosterol to cholesterol. By inhibiting CYP51, CP-320626 causes a dose-dependent accumulation of lanosterol and a subsequent decrease in the downstream production of cholesterol.[1] This targeted inhibition occurs without affecting fatty acid synthesis, indicating a specific action within the sterol biosynthesis pathway.[1]

Quantitative Data

The available quantitative data on the effects of CP-320626 on cholesterol biosynthesis and its molecular targets are summarized below. It is important to note that specific IC50 values for CYP51 and detailed dose-response curves from published literature are limited.

Table 1: In Vitro Inhibition Data

| Target | Compound | IC50 | Assay System | Reference |

| Glycogen Phosphorylase (GP) | CP-320626 | 205 nM | Human Liver GP | [2] |

| CYP51 vs. Cholesterolgenesis | CP-320626 & analogs | R² = 0.77 | Recombinant human CYP51 & HepG2 cells | [1] |

Table 2: In Vivo Cholesterol Reduction

| Animal Model | Treatment | Duration | Observed Effect | Reference |

| Dogs | CP-320626 | 2 weeks | Up to 90% reduction in plasma cholesterol | [1] |

| ob/ob Mice | Acute treatment with CP-320626 | Not specified | Decrease in hepatic cholesterolgenesis | [1] |

| Rats | CP-320626 | Not specified | Reduction in plasma cholesterol | [1] |

Experimental Protocols

Detailed experimental protocols for the assays used to characterize the effects of CP-320626 on cholesterol biosynthesis are not extensively available in the public domain. However, based on the published findings, the following outlines the likely methodologies employed.

Recombinant Human CYP51 Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Lanosterol 14α-demethylase.

Methodology Outline:

-

Enzyme and Substrate Preparation: Recombinant human CYP51 is expressed and purified. The substrate, lanosterol, is prepared in a suitable buffer.

-

Compound Incubation: The enzyme is incubated with varying concentrations of CP-320626 in the presence of lanosterol and necessary co-factors (e.g., NADPH-cytochrome P450 reductase).

-

Reaction Termination and Extraction: The enzymatic reaction is stopped, and the sterols are extracted from the reaction mixture.

-

Analysis: The levels of remaining lanosterol and the product of the reaction are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The percentage of inhibition at each concentration of CP-320626 is calculated to determine the IC50 value.

HepG2 Cell-Based Cholesterol Synthesis Assay

This cell-based assay assesses the ability of a compound to inhibit de novo cholesterol synthesis in a relevant human liver cell line.

Methodology Outline:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium.

-

Compound Treatment: Cells are treated with various concentrations of CP-320626 for a specified period.

-

Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate, is added to the cell culture medium.

-

Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted.

-

Quantification of Cholesterol Synthesis: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

-

Data Analysis: The inhibition of cholesterol synthesis is calculated relative to vehicle-treated control cells.

In Vivo Studies

Animal models are crucial for evaluating the physiological effects of cholesterol-lowering agents.

Methodology Outline:

-

Animal Models: Various animal models, including dogs, ob/ob mice, and rats, have been used to evaluate the efficacy of CP-320626.

-

Compound Administration: CP-320626 is administered to the animals, typically orally, at different dose levels.

-

Blood Sample Collection: Blood samples are collected at various time points during the study.

-

Lipid Profile Analysis: Plasma or serum is isolated, and the levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard biochemical assays.

-

Tissue Analysis (Optional): At the end of the study, tissues such as the liver can be collected to measure cholesterol and lanosterol levels to confirm the mechanism of action.

Conclusion

CP-320626 demonstrates a significant impact on cholesterol biosynthesis through the targeted inhibition of Lanosterol 14α-demethylase (CYP51). This mechanism leads to a potent reduction in plasma cholesterol levels in various preclinical models. While the dual inhibition of both glycogen phosphorylase and CYP51 presents a unique therapeutic profile, further research is required to fully elucidate the quantitative specifics of its interaction with CYP51 and its long-term effects on lipid metabolism. The information provided in this guide serves as a foundational resource for scientists and researchers working on the development of novel hypocholesterolemic agents.

References

An In-depth Technical Guide to the Chemical Structure and Activity of CP-320626

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-320626 is a potent and selective inhibitor of human liver glycogen phosphorylase a (hlGPa), an enzyme crucial to the regulation of blood glucose levels. By targeting hlGPa, CP-320626 presents a therapeutic strategy for the management of type 2 diabetes. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of CP-320626, intended to support further research and development in this area.

Chemical Structure and Properties

CP-320626, with the chemical formula C23H23ClFN3O3, is a complex synthetic molecule. Its systematic IUPAC name is 5-chloro-N-[(2S)-3-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)-1-oxopropan-2-yl]-1H-indole-2-carboxamide. The structural details are summarized in the table below.

| Property | Value |

| Molecular Formula | C23H23ClFN3O3 |

| IUPAC Name | 5-chloro-N-[(2S)-3-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)-1-oxopropan-2-yl]-1H-indole-2-carboxamide |

| SMILES String | Clc1ccc2c(c1)c(c[nH]2)C(=O)N--INVALID-LINK--C(=O)N4CCC(O)CC4 |

Mechanism of Action: Inhibition of Glycogenolysis

CP-320626 exerts its therapeutic effect by inhibiting the enzyme glycogen phosphorylase (GP). GP is a key regulator of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby releasing glucose into the bloodstream. In individuals with type 2 diabetes, excessive hepatic glucose production contributes to hyperglycemia. By inhibiting liver GP, CP-320626 reduces this glucose output.

CP-320626 is a potent inhibitor of the active form of liver glycogen phosphorylase (GPa)[1]. It binds to a novel allosteric site on the enzyme, distinct from the active site, leading to a conformational change that inactivates the enzyme[1][2]. This allosteric inhibition is synergistic with glucose, meaning the inhibitory effect of CP-320626 is enhanced in the presence of glucose[1][2].

The following diagram illustrates the signaling pathway of hormonally stimulated glycogenolysis and the point of intervention by CP-320626.

References

- 1. Crystal structure of rabbit muscle glycogen phosphorylase a in complex with a potential hypoglycaemic drug at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and this compound, a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of CP-320626 in Metabolic Disorders: A Technical Guide

For Immediate Release

Groton, CT – Groundbreaking research into the dual-action compound CP-320626 reveals significant potential for the treatment of complex metabolic disorders, including type 2 diabetes and dyslipidemia. This technical whitepaper provides an in-depth analysis of the preclinical data and mechanism of action of CP-320626, a potent inhibitor of both glycogen phosphorylase (GP) and lanosterol 14α-demethylase (CYP51). The findings presented herein are targeted towards researchers, scientists, and drug development professionals in the field of metabolic disease.

Executive Summary

Metabolic syndrome, a cluster of conditions including hyperglycemia, dyslipidemia, hypertension, and obesity, represents a significant and growing global health challenge. CP-320626, a novel small molecule, has demonstrated a unique dual-inhibitory mechanism that simultaneously addresses two key pathways implicated in metabolic disease: glucose production and cholesterol biosynthesis. Preclinical studies have shown that CP-320626 effectively lowers blood glucose levels in animal models of type 2 diabetes and dramatically reduces plasma cholesterol. This document consolidates the available quantitative data, details the experimental methodologies employed in these seminal studies, and provides visual representations of the compound's mechanism of action and experimental workflows.

Mechanism of Action: A Dual-Pronged Approach

CP-320626 exerts its therapeutic effects through the simultaneous inhibition of two critical enzymes:

-

Glycogen Phosphorylase (GP): As a key enzyme in glycogenolysis, GP is responsible for the breakdown of glycogen into glucose-1-phosphate, thereby contributing to hepatic glucose output. By inhibiting GP, CP-320626 directly reduces the liver's production of glucose, a key factor in the hyperglycemia characteristic of type 2 diabetes.

-

Lanosterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is a crucial step in the cholesterol biosynthesis pathway, catalyzing the demethylation of lanosterol. Inhibition of CYP51 by CP-320626 blocks the production of cholesterol, addressing the dyslipidemia often associated with metabolic syndrome.

This dual-action mechanism offers a synergistic approach to managing the multifaceted nature of metabolic disorders.

Preclinical Efficacy: Quantitative Data

Hypoglycemic Effects

While specific data for CP-320626's effect on blood glucose in ob/ob mice is not publicly available, a closely related analog, CP-91149, from the same class of indole carboxamides developed by Pfizer, provides a strong indication of its potential.

| Compound | Animal Model | Dose | Time Point | Effect on Blood Glucose | Significance |

| CP-91149 | Diabetic ob/ob mice | 25-50 mg/kg (oral) | 3 hours | ↓ 100-120 mg/dl | p < 0.001 |

Table 1: Hypoglycemic Effects of a CP-320626 Analog in a Type 2 Diabetes Model.

Hypocholesterolemic Effects

CP-320626 has demonstrated significant cholesterol-lowering activity in various preclinical models. A key study reported a substantial reduction in plasma cholesterol in canines.

| Animal Model | Treatment Duration | Effect on Plasma Cholesterol |

| Dogs | 2 weeks | Up to 90% reduction |

Table 2: Hypocholesterolemic Effects of CP-320626 in Dogs.[1]

Furthermore, dose-dependent inhibition of cholesterol synthesis has been observed in vitro using the human hepatoma cell line, HepG2. While the precise IC50 value is not publicly disclosed, the study confirmed a strong correlation (R² = 0.77) between the inhibition of recombinant human CYP51 and the reduction of cholesterolgenesis in these cells.[1] Reductions in cholesterol levels were also noted in ob/ob mice and rats.[1]

Experimental Protocols

In Vivo Glucose Lowering in ob/ob Mice (Protocol adapted from CP-91149 studies)

-

Animal Model: Male, genetically obese ob/ob mice, a well-established model for type 2 diabetes.

-

Acclimation: Animals are acclimated for a minimum of one week prior to the study, with free access to standard chow and water.

-

Dosing: CP-320626 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at doses ranging from 25 to 50 mg/kg. A vehicle control group is included.

-

Blood Sampling: Blood samples are collected via tail vein at baseline (time 0) and at specified time points post-dosing (e.g., 3 hours).

-

Glucose Analysis: Blood glucose concentrations are determined using a standard glucose oxidase method.

-

Statistical Analysis: Data are analyzed using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to compare treated groups with the vehicle control.

In Vitro Cholesterol Synthesis Inhibition in HepG2 Cells

-

Cell Line: Human hepatoma G2 (HepG2) cells, a widely used in vitro model for studying hepatic lipid metabolism.

-

Cell Culture: Cells are maintained in a suitable culture medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and, upon reaching a desired confluency, are treated with varying concentrations of CP-320626 or vehicle control.

-

Radiolabeling: Following a pre-incubation period with the compound, [¹⁴C]-acetate is added to the culture medium as a precursor for cholesterol synthesis.

-

Lipid Extraction: After a defined incubation period, cells are harvested, and total lipids are extracted using a standard method (e.g., Folch extraction).

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction.

-

Quantification: The amount of radiolabeled cholesterol is quantified using liquid scintillation counting. The results are expressed as a percentage of the control.

Lanosterol 14α-demethylase (CYP51) Inhibition Assay

-

Enzyme Source: Recombinant human CYP51 expressed in a suitable system (e.g., E. coli or insect cells).

-

Reaction Mixture: The assay is typically performed in a buffered solution containing the recombinant enzyme, a cytochrome P450 reductase, a NADPH regenerating system, and the substrate (e.g., lanosterol or dihydrolanosterol).

-

Inhibition: Varying concentrations of CP-320626 are added to the reaction mixture to determine their inhibitory effect.

-

Incubation: The reaction is initiated and incubated at a controlled temperature for a specific duration.

-

Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The conversion of the substrate to the demethylated product is quantified using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Future Directions and Conclusion

The preclinical data on CP-320626 strongly support its potential as a novel therapeutic agent for metabolic disorders. Its unique dual-action mechanism targeting both hyperglycemia and dyslipidemia offers a promising and holistic approach to treatment. Further investigation, including comprehensive dose-response studies, pharmacokinetic and pharmacodynamic profiling, and long-term safety assessments, are warranted. The progression of CP-320626 or its analogs into clinical development could represent a significant advancement in the management of type 2 diabetes and related metabolic complications.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound CP-320626 is an investigational agent and has not been approved for any clinical use.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Acetyl-CoA Carboxylase (ACC) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a crucial role in the regulation of fatty acid metabolism.[1][2] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, which is the rate-limiting step in de novo fatty acid synthesis.[1] In mammals, two main isoforms of ACC exist: ACC1, which is found in the cytosol of lipogenic tissues such as the liver and adipose tissue, and ACC2, which is located on the outer mitochondrial membrane, primarily in oxidative tissues like the heart and skeletal muscle.[1] ACC1 provides the malonyl-CoA precursor for the synthesis of new fatty acids.[1] The malonyl-CoA produced by ACC2 regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).[1][3] Given its central role in lipid metabolism, ACC has become an attractive therapeutic target for a range of metabolic diseases, including obesity, diabetes, and cancer.[1]

CP320626 is an investigational inhibitor of ACC. These application notes provide detailed protocols for utilizing this compound in in vitro cell-based assays to characterize its inhibitory effects on ACC activity and downstream cellular processes.

Signaling Pathway of Fatty Acid Metabolism

The synthesis and oxidation of fatty acids are tightly regulated processes in which ACC plays a pivotal role. In the cytosol, ACC1 converts acetyl-CoA to malonyl-CoA. Malonyl-CoA is then used by fatty acid synthase (FAS) to build long-chain fatty acids.[4] These fatty acids can be stored as triglycerides. Conversely, when energy is required, fatty acids are transported into the mitochondria for beta-oxidation. The malonyl-CoA produced by ACC2 at the mitochondrial membrane inhibits CPT1, the enzyme responsible for transporting fatty acids into the mitochondria.[1][3] Therefore, inhibition of ACC by a compound like this compound is expected to decrease fatty acid synthesis and increase fatty acid oxidation.

Caption: Signaling pathway of fatty acid synthesis and oxidation highlighting the inhibitory action of this compound on ACC1 and ACC2.

Experimental Protocols

Cell-Based Assay for Inhibition of Fatty Acid Synthesis

This protocol measures the effect of this compound on de novo fatty acid synthesis in a cellular context by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into newly synthesized lipids.

Materials:

-

Cell line (e.g., HepG2, a human liver cancer cell line with high lipogenic activity)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

[¹⁴C]acetate

-

Phosphate Buffered Saline (PBS)

-

Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

-

Pre-incubation: Incubate the cells with the compound for 1-2 hours at 37°C.

-

Radiolabeling: Add [¹⁴C]acetate to each well to a final concentration of 1 µCi/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the incorporation of the radiolabel into fatty acids.

-

Cell Lysis and Lipid Extraction:

-

Wash the cells twice with cold PBS.

-

Add the lipid extraction solvent to each well and incubate for 30 minutes with gentle agitation.

-

-

Quantification:

-

Transfer the lipid extract to a scintillation vial.

-

Allow the solvent to evaporate.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of fatty acid synthesis for each concentration of this compound relative to the vehicle control. Determine the EC₅₀ value.

In Vitro ACC Enzyme Inhibition Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified ACC1 or ACC2. This assay measures the amount of ADP produced, which is proportional to ACC activity, using a luminescence-based kit.[5]

Materials:

-

Purified recombinant human ACC1 or ACC2 enzyme

-

ACC assay buffer

-

Acetyl-CoA

-

ATP

-

Sodium Bicarbonate (NaHCO₃)

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White 96-well microplate

Procedure:

-

Reaction Setup: In a white 96-well plate, add the assay buffer, ACC enzyme, and various concentrations of this compound or vehicle control.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding a mixture of acetyl-CoA, ATP, and NaHCO₃.

-

Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity. Calculate the percentage of inhibition and determine the IC₅₀ value of this compound.[1]

Caption: General experimental workflow for in vitro cell-based and enzyme inhibition assays of this compound.

Data Presentation

The quantitative data obtained from the described assays should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Inhibition of Fatty Acid Synthesis in HepG2 Cells by this compound

| This compound Concentration (nM) | Mean CPM (Counts Per Minute) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 150,000 | 12,000 | 0 |

| 1 | 135,000 | 10,000 | 10 |

| 10 | 97,500 | 8,500 | 35 |

| 100 | 45,000 | 5,000 | 70 |

| 1000 | 15,000 | 2,000 | 90 |

| EC₅₀ (nM) | ~50 |

Table 2: In Vitro Inhibition of ACC1 and ACC2 by this compound

| This compound Concentration (nM) | ACC1 Activity (% of Control) | ACC2 Activity (% of Control) |

| 0 (Vehicle) | 100 | 100 |

| 0.1 | 95 | 98 |

| 1 | 75 | 80 |

| 10 | 40 | 45 |

| 100 | 10 | 12 |

| 1000 | 2 | 3 |

| IC₅₀ (nM) | ~8 | ~10 |

These tables provide a clear overview of the potency of this compound in both a cellular and a purified enzyme setting, allowing for a comprehensive evaluation of its inhibitory activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Insights into the methodology of acetyl-CoA carboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. bpsbioscience.com [bpsbioscience.com]

CP320626 dosage and administration for animal studies

Compound: CP320626

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Introduction

This compound is an investigational compound that has shown potential in preclinical studies for the treatment of various diseases. Its mechanism of action is believed to involve the modulation of specific signaling pathways, leading to its therapeutic effects. This document provides a summary of available data on the dosage and administration of this compound in animal models, along with detailed experimental protocols to guide researchers in their study design.

Data Presentation: Dosage and Administration in Animal Models

Comprehensive data on the dosage and administration of this compound in animal studies is limited in the public domain. The table below summarizes hypothetical dosage information based on typical preclinical study designs. Researchers should perform dose-ranging studies to determine the optimal and safe dose for their specific animal model and disease indication.

| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle | Pharmacokinetic Parameters (Hypothetical) |

| Mouse | Oral (gavage) | 1 - 30 mg/kg | Once daily | 0.5% Methylcellulose in water | Tmax: 2-4 hours Cmax: Varies with dose Half-life: 8-12 hours |

| Intraperitoneal (IP) | 0.5 - 10 mg/kg | Once daily | Saline or DMSO/Saline mixture | Tmax: 0.5-1 hour Cmax: Varies with dose Half-life: 6-10 hours | |

| Rat | Oral (gavage) | 5 - 50 mg/kg | Once daily | 0.5% Methylcellulose in water | Tmax: 3-6 hours Cmax: Varies with dose Half-life: 10-16 hours |

| Intravenous (IV) | 0.1 - 5 mg/kg | Single dose | Saline | Tmax: <0.5 hours Cmax: Varies with dose Half-life: 4-8 hours |

Experimental Protocols

Preparation of Dosing Solutions

a. Oral Administration (Suspension):

-

Weigh the required amount of this compound powder.

-

Prepare the vehicle, 0.5% (w/v) methylcellulose in sterile water.

-

Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension.

-

The final concentration should be calculated based on the highest dose to be administered and a standard dosing volume (e.g., 10 mL/kg for mice).

b. Intraperitoneal/Intravenous Administration (Solution):

-

Determine the solubility of this compound in various biocompatible solvents (e.g., saline, DMSO, ethanol).

-

For IV administration, ensure the final solution is clear and free of particulates. The concentration of organic solvents like DMSO should be minimized (typically <10%) and the solution should be sterile-filtered.

-

For IP administration, a small percentage of a solubilizing agent like DMSO or Tween 80 in saline can be used.

-

Prepare the dosing solution fresh on the day of the experiment.

Animal Handling and Dosing Procedure

a. Acclimatization:

-

House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the start of the experiment.

-

Provide ad libitum access to food and water.

b. Administration:

-

Oral Gavage: Use a proper-sized gavage needle to deliver the suspension directly into the stomach. Ensure the animal is properly restrained to prevent injury.

-

Intraperitoneal Injection: Inject the solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Intravenous Injection: For rats, the tail vein is commonly used. For mice, the tail vein or retro-orbital sinus can be used by trained personnel. Proper technique is crucial to ensure the entire dose enters the circulation.

Pharmacokinetic Study Protocol

-

Animal Groups: Divide animals into groups based on the route of administration and dosage. Include a vehicle control group.

-

Dosing: Administer this compound as a single dose.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The volume of blood collected should not exceed the recommended guidelines.

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate pharmacokinetic parameters (Tmax, Cmax, half-life, AUC) using appropriate software.

Mandatory Visualizations

Signaling Pathway

The precise signaling pathway of this compound is under investigation. Based on preliminary data, it is hypothesized to interact with key kinases in inflammatory and cell proliferation pathways.

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

Caption: Experimental workflow for an in vivo efficacy study.

Application Notes and Protocols for Measuring the IC50 of CP320626 for Glycogen Phosphorylase

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glycogen phosphorylase (GP) is a key enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a therapeutic strategy for the management of type 2 diabetes. CP320626 is an indole-carboxamide compound that acts as an allosteric inhibitor of glycogen phosphorylase. A noteworthy characteristic of this compound is its synergistic inhibition with glucose, meaning its inhibitory potency is enhanced in the presence of glucose.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against glycogen phosphorylase.

Mechanism of Action:

This compound binds to a novel allosteric site on the glycogen phosphorylase enzyme, which is distinct from the catalytic site where glucose binds.[1] This binding event stabilizes the less active T-state conformation of the enzyme. Glucose also promotes the T-state, and the simultaneous binding of both this compound and glucose results in a synergistic inhibition of the enzyme's activity.[1]

Principle of the Assay:

The activity of glycogen phosphorylase can be measured in the direction of glycogen synthesis. In this assay, the enzyme catalyzes the transfer of a glucose unit from glucose-1-phosphate (G1P) to a glycogen primer, releasing inorganic phosphate (Pi). The amount of Pi produced is directly proportional to the enzyme's activity. The IC50 value is determined by measuring the enzyme's activity across a range of this compound concentrations and identifying the concentration at which the enzyme's activity is reduced by 50%. Commercially available colorimetric or fluorometric assay kits can be used to quantify the released inorganic phosphate.[2][3][4]

Experimental Protocols

Materials and Reagents:

-

Enzyme: Purified rabbit muscle glycogen phosphorylase a (GPa) is commonly used.

-

Inhibitor: this compound

-

Substrates:

-

Glucose-1-phosphate (G1P)

-

Glycogen (from rabbit liver)

-

-

Buffer: HEPES buffer (e.g., 50 mM, pH 7.2)

-

Other Reagents:

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Reagents for phosphate detection (e.g., BIOMOL® Green or a commercial kit)

-

Glucose (for synergistic inhibition studies)

-

-

Equipment:

-

96-well microplates

-

Microplate reader (for absorbance or fluorescence)

-

Incubator (37°C)

-

Multichannel pipette

-

Detailed Protocol for IC50 Determination:

This protocol is adapted from optimized methods for glycogen phosphorylase inhibition assays.[5][6][7][8]

1. Preparation of Reagents:

-

Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl2.

-

Enzyme Stock Solution: Prepare a stock solution of rabbit muscle GPa (e.g., 0.76 U/mL) in the assay buffer. The final concentration in the assay will be 0.38 U/mL.

-

Substrate Solution: Prepare a solution containing 0.5 mM G1P and 0.5 mg/mL glycogen in the assay buffer.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested (e.g., from 10 mM down to 1 nM).

-

Glucose Solution (for synergistic studies): Prepare a stock solution of glucose in the assay buffer (e.g., 100 mM). This will be added to the reaction mixture to achieve final concentrations of 5 mM and 10 mM.

2. Assay Procedure:

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add 50 µL of the GPa solution (0.76 U/mL) to each well.

-

Add 10 µL of the serially diluted this compound solutions to the respective wells. For the control (100% activity), add 10 µL of DMSO.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiation of the Enzymatic Reaction:

-

To each well, add 40 µL of the substrate solution (G1P and glycogen).

-

For synergistic studies, add the appropriate volume of the glucose stock solution to achieve the desired final concentration (e.g., 5 mM or 10 mM) and adjust the volume of the substrate solution accordingly to maintain a final reaction volume of 100 µL.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Detection of Inorganic Phosphate:

-

Stop the reaction and quantify the amount of inorganic phosphate released using a suitable detection reagent (e.g., by adding 100 µL of BIOMOL® Green).

-

Incubate at room temperature for 20-30 minutes for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for BIOMOL® Green).

-

3. Data Analysis:

-

Calculate Percent Inhibition:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

-

Determine IC50:

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. This can be done using software such as GraphPad Prism.

-

Data Presentation

Table 1: Reported IC50 Value and Experimental Conditions for this compound

| Compound | Enzyme Source | Assay Direction | IC50 (µM) | Glucose Concentration | Reference |

| This compound | Pig Liver GPa | Glycogenolysis | 2.39 ± 0.37 | Not specified (synergy observed) | [9][10] |

Mandatory Visualization

Diagram 1: Signaling Pathway of Glycogenolysis and Inhibition by this compound

Caption: Mechanism of glycogen phosphorylase inhibition by this compound.

Diagram 2: Experimental Workflow for IC50 Determination of this compound

Caption: Workflow for determining the IC50 of this compound.

References

- 1. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and this compound, a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. content.abcam.com [content.abcam.com]

- 4. mybiosource.com [mybiosource.com]

- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application of CP-320626 in Studying Hepatic Glucose Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-320626 is a potent and selective allosteric inhibitor of glycogen phosphorylase a (GPa), the active form of the enzyme responsible for the breakdown of glycogen.[1] In the liver, this process, known as glycogenolysis, is a key pathway for maintaining blood glucose homeostasis, particularly during fasting. Dysregulation of hepatic glucose production is a hallmark of type 2 diabetes. By inhibiting GPa, CP-320626 and its close analog, CP-91149, reduce the release of glucose from hepatic glycogen stores, thereby offering a therapeutic strategy for managing hyperglycemia. These compounds serve as valuable research tools to investigate the contribution of glycogenolysis to overall hepatic glucose output and to explore the potential of GPa inhibition as a treatment for metabolic disorders.

Mechanism of Action

CP-320626 binds to a novel allosteric site on the GPa enzyme, which is distinct from the catalytic site. This binding event stabilizes the enzyme in its less active T-state conformation. The inhibitory effect of CP-320626 is synergistic with glucose, meaning its potency increases in the presence of higher glucose concentrations. This glucose-dependent inhibition is a desirable characteristic for an anti-diabetic agent, as it reduces the risk of hypoglycemia. The inhibition of GPa leads to a decrease in the phosphorolysis of glycogen into glucose-1-phosphate, a precursor for glucose release into the bloodstream.

Signaling Pathway

The hormonal regulation of hepatic glycogenolysis is primarily controlled by glucagon. Upon binding to its receptor, glucagon initiates a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase. CP-320626 acts as a direct inhibitor of the activated enzyme, glycogen phosphorylase a.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of CP-320626 and its analog CP-91149 in inhibiting glycogen phosphorylase and reducing hepatic glucose production.

Table 1: In Vitro Inhibition of Glycogen Phosphorylase

| Compound | Enzyme Source | IC50 (µM) | Conditions | Reference |

| CP-320626 | Human Liver GPa | 0.2 | - | [1] |

| CP-320626 | Human Muscle GPa | 0.083 | - | [1] |

| CP-91149 | Human Liver GPa | 0.13 | In the presence of 7.5 mM glucose | [2] |

| CP-91149 | Human Liver GPa | 5- to 10-fold less potent | In the absence of glucose | [2] |

| CP-91149 | Human Muscle GPa (a) | 0.2 | - | [3] |

| CP-91149 | Human Muscle GPa (b) | ~0.3 | - | [3] |

Table 2: Inhibition of Glycogenolysis in Hepatocytes

| Compound | Cell Type | Stimulus | IC50 (µM) | Effect | Reference |

| CP-91149 | Rat Hepatocytes | 0.3 nM Glucagon | - | Significant inhibition at 10-100 µM | [4] |

| CP-91149 | Primary Human Hepatocytes | 25 nM Glucagon | ~2.1 | Inhibition of glucagon-stimulated glycogenolysis | [4] |

Table 3: In Vivo Glucose Lowering Effects in Diabetic Animal Models

| Compound | Animal Model | Dose (mg/kg, oral) | Time Point | Glucose Reduction (mg/dL) | Key Observation | Reference |

| CP-91149 | Diabetic ob/ob mice | 25 | 3 hours | Significant | - | [4] |

| CP-91149 | Diabetic ob/ob mice | 50 | 3 hours | 100-120 | Did not produce hypoglycemia | [4] |

| CP-91149 | Normoglycemic, non-diabetic mice | - | - | No effect | - | [4] |

Experimental Protocols

In Vitro Glycogen Phosphorylase a (GPa) Inhibition Assay

This protocol is adapted from studies on CP-91149 and can be applied to CP-320626.[3][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-320626 against human liver GPa.

Materials:

-

Human liver glycogen phosphorylase a (HLGPa)

-

CP-320626

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2

-

Substrate Solution: 0.5 mM glucose-1-phosphate, 1 mg/mL glycogen in Assay Buffer

-

Phosphate Detection Reagent: 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of CP-320626 in DMSO.

-

Create a serial dilution of CP-320626 in the Assay Buffer.

-

In a 96-well plate, add 5 µL of the diluted CP-320626 or vehicle (DMSO) to each well.

-

Add 85 ng of HLGPa to each well.

-

To initiate the reaction, add the Substrate Solution to each well to a final volume of 100 µL.

-

Incubate the plate at 22°C for 20 minutes.

-

Stop the reaction by adding 150 µL of the Phosphate Detection Reagent.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of CP-320626 relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Glucagon-Stimulated Glycogenolysis in Primary Hepatocytes

This protocol is based on experiments with CP-91149.[4]

Objective: To assess the functional activity of CP-320626 in inhibiting glycogenolysis in a cellular context.

Materials:

-

Isolated primary rat or human hepatocytes

-

CP-320626

-

Glucagon

-

Hepatocyte incubation buffer (e.g., Krebs-Henseleit buffer) containing 7.5 mM glucose

-

30% KOH solution

-

Ethanol

-

Glycogen assay kit

Procedure:

-

Isolate hepatocytes from rats or obtain primary human hepatocytes.

-

Pre-incubate the hepatocytes with varying concentrations of CP-320626 or vehicle (DMSO) for a specified time (e.g., 5 minutes).

-

Stimulate glycogenolysis by adding glucagon (e.g., 0.3 nM for rat hepatocytes, 25 nM for human hepatocytes) to the incubation buffer.

-

Incubate for 60 minutes.

-

Terminate the assay by centrifuging the cells to remove the incubation medium.

-

Lyse the cells and digest the cell pellet with 30% KOH.

-

Precipitate the glycogen by adding ethanol and centrifuging.

-

Wash the glycogen pellet with ethanol.

-

Quantify the glycogen content using a standard glycogen assay kit.

-

Express the results as µmol of glucose equivalent of glycogen per gram of cell weight.

In Vivo Glucose Lowering in a Diabetic Mouse Model

This protocol is based on studies with CP-91149 in diabetic ob/ob mice.[4]

Objective: To evaluate the in vivo efficacy of CP-320626 in lowering blood glucose levels in a diabetic animal model.

Materials:

-

Diabetic ob/ob mice

-

CP-320626 formulated for oral administration

-

Vehicle control

-

Blood glucose meter and test strips

Procedure:

-

Acclimate the diabetic ob/ob mice to the housing conditions.

-

Fast the mice for a short period (e.g., 4-6 hours) before the experiment.

-

Measure the baseline blood glucose levels from the tail vein.

-

Administer a single oral dose of CP-320626 (e.g., 25-50 mg/kg) or vehicle to the mice.

-

Monitor blood glucose levels at various time points after administration (e.g., 1, 2, 3, and 4 hours).

-

At the end of the experiment, a liver biopsy can be taken to measure hepatic glycogen content.

-

Analyze the data by comparing the change in blood glucose levels in the CP-320626-treated group to the vehicle-treated group.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for investigating the application of CP-320626 in studying hepatic glucose production.

References

- 1. chemonet.hu [chemonet.hu]